molecular formula C11H19NO4 B2926648 (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid CAS No. 2102403-69-8

(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

Cat. No.: B2926648
CAS No.: 2102403-69-8
M. Wt: 229.276
InChI Key: WZZGWPOKJCVJGU-GVHYBUMESA-N
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Description

(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid is a high-purity chiral pyrrolidine derivative offered with a minimum purity of 97% . This compound features a molecular formula of C11H19NO4 and a molecular weight of 229.28 g/mol . Its specific stereochemistry, defined by the (5R) configuration, makes it a valuable building block in pharmaceutical research and organic synthesis, particularly for creating molecules with defined three-dimensional structures. The tert-butoxycarbonyl (Boc) group serves as a crucial protective group for the secondary amine, allowing for selective deprotection under mild acidic conditions to facilitate further synthetic transformations. This makes the compound an essential intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other bioactive molecules. The product is associated with CAS Number 2102403-69-8 and other identifiers such as MFCD30749385 and PubChem CID 132352736 . For safety, this compound is classified with the signal word "Warning" and may be harmful if swallowed (H302) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the product's Certificate of Analysis (CoA) for batch-specific data and detailed analytical information. For current pricing and availability in pack sizes of 100mg, 250mg, 500mg, and 1g, please contact our sales team .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZGWPOKJCVJGU-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102403-69-8
Record name (5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, with the CAS number 1227911-61-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique five-membered heterocyclic structure, which is known to influence various biological mechanisms.

  • Molecular Formula: C11H19NO4
  • Molecular Weight: 229.27 g/mol
  • Structure: The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that compounds containing a pyrrolidine ring can exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves the disruption of bacterial protein synthesis by targeting the ribosomal machinery .

Cytotoxicity

Studies have demonstrated that certain pyrrolidine derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds with structural similarities have been tested for their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may also exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells .

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results indicated a notable inhibition of MRSA growth, highlighting the compound's potential as a lead structure for developing new antibiotics .
  • Cytotoxicity Assessment
    • In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound induced significant cytotoxic effects at micromolar concentrations, leading to further exploration of its mechanism of action through apoptosis pathways .

Data Tables

Biological ActivityTest Organism/Cell LineConcentrationResult
AntibacterialMRSA50 µg/mLInhibition observed
CytotoxicityHeLa10 µM75% cell death
CytotoxicityMCF-720 µMInduced apoptosis

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name (CAS) Substituents & Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features
Target: (5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid (1932018-83-1) Boc (1-position), methyl (5R), COOH (3-position) C₁₁H₁₉NO₄ 229.27 Optimal balance of steric bulk and reactivity; widely used in drug design
(3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylic acid (1119512-35-4) Boc (1-position), methyl (4R), COOH (3-position) C₁₁H₁₉NO₄ 229.27 Altered stereochemistry at C4; potential for divergent biological activity
(3S,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (2306246-06-8) Boc (1-position), methoxycarbonyl (5R), COOH (3-position) C₁₂H₁₉NO₆ 273.28 Additional ester group enhances lipophilicity; may alter metabolic stability
rac-(3R,5R)-1-Boc-5-tert-butylpyrrolidine-3-carboxylic acid (N/A) Boc (1-position), tert-butyl (5R), COOH (3-position) C₁₅H₂₇NO₄ 285.39 Increased steric hindrance; impacts binding to sterically sensitive targets
5-Benzylpyrrolidine-3-carboxylic acid derivatives (e.g., 3a-e) Arylalkyl (5-position), variable substituents Varies Varies Designed for anticonvulsant activity; aromatic groups enhance CNS penetration

Physicochemical and Functional Differences

  • Lipophilicity: The methoxycarbonyl derivative (C₁₂H₁₉NO₆) has a higher logP value due to the ester group, improving membrane permeability but risking faster metabolic clearance .
  • Stereochemical Impact: The (3R,4R)-isomer (CAS 1119512-35-4) demonstrates how minor stereochemical changes can drastically alter interactions with chiral receptors or enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The tert-butoxycarbonyl (Boc) group is typically introduced via esterification using tert-butyl alcohol and a strong acid catalyst (e.g., H₂SO₄ or HCl) under anhydrous conditions . For stereochemical control, asymmetric synthesis methods such as chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) are recommended. Key intermediates should be characterized using chiral HPLC or polarimetry to confirm enantiomeric excess.
  • Data Consideration : Monitor reaction progress via TLC (Rf values) and optimize temperature (0–25°C) to minimize racemization. Evidence from similar Boc-protected pyrrolidines shows that low temperatures improve stereoselectivity .

Q. How can the Boc-protecting group stability be evaluated under different experimental conditions (e.g., acidic/basic hydrolysis)?

  • Methodology : Perform controlled degradation studies:

  • Acidic conditions : Treat with TFA (20–50% in DCM) and monitor deprotection kinetics via ¹H NMR (disappearance of Boc methyl signals at δ ~1.4 ppm) .
  • Basic conditions : Expose to NaOH (0.1–1M) and analyze by LC-MS for carboxylic acid formation (m/z shift corresponding to Boc removal).
    • Data Contradictions : Some studies report Boc stability in mild bases (pH < 10), while others note partial decomposition in prolonged basic environments . Always validate with real-time stability testing.

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for R-configuration) and Boc group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: C₁₂H₂₁NO₄, [M+H]⁺ = 260.1492) .
  • HPLC : Use a C18 column with UV detection (210–254 nm) to assess purity (>95%) and resolve diastereomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

  • Methodology : Conduct systematic solubility screenings:

  • Prepare saturated solutions in DMSO, MeOH, EtOAc, and hexane.
  • Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
    • Data Analysis : Conflicting reports may arise from impurities or hydration states. For example, Boc-protected analogs show higher solubility in DMSO (>50 mg/mL) compared to aqueous buffers (<1 mg/mL) . Use sonication and heating (≤40°C) to improve dissolution.

Q. What strategies mitigate side reactions (e.g., lactamization) during coupling reactions involving the carboxylic acid moiety?

  • Methodology :

  • Activate the carboxylic acid with coupling agents (e.g., HATU or EDCI) in the presence of HOAt to minimize lactam formation .
  • Use low-temperature (-10°C) conditions and inert atmospheres to suppress intramolecular cyclization.
    • Validation : Monitor reaction intermediates by LC-MS for lactam byproducts (m/z shift of -18 Da due to water loss) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites.
  • Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols).
    • Case Study : Similar Boc-protected pyrrolidines exhibit higher reactivity at the C3-carboxyl group due to steric shielding of the Boc group at C1 .

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